1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one
Description
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl group at the 2-position, an iodine atom at the 3-position of the phenyl ring, and a 3-chloropropanone moiety.
Properties
Molecular Formula |
C10H9BrClIO |
|---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-iodophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6H2 |
InChI Key |
JVSMPUYZYDISHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CBr)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from simpler aromatic compounds. One common route includes the following steps:
Iodination: The iodination of the aromatic ring can be carried out using iodine and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iodine and Hydrogen Peroxide: Used for iodination.
Acetyl Chloride and Aluminum Chloride: Used for Friedel-Crafts acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one involves its ability to undergo various chemical transformations. The presence of multiple halogens allows for selective reactions at different sites, making it a versatile building block in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key features of the target compound with structurally related molecules:
*Calculated based on atomic masses.
Physicochemical and Analytical Data
Biological Activity
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is an organic compound notable for its complex halogenated structure, which includes bromine, iodine, and chlorine. This unique combination contributes to its biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : C10H9BrClIO
- Molecular Weight : Approximately 387.44 g/mol
- Functional Groups : Ketone, halogens (bromine, iodine, chlorine)
The biological activity of this compound is primarily mediated through its halogen atoms, which can form halogen bonds with biological macromolecules. These interactions can significantly influence cellular pathways and biological functions.
Anticancer Activity
Research indicates that compounds similar to this compound may act as inhibitors of SHP2 phosphatase activity. This inhibition is relevant for various cancers including:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
- Acute Myeloid Leukemia
A study demonstrated that the compound could synergistically enhance the growth inhibition of cancer cells when used in combination with other therapeutic agents like EGFR inhibitors and MEK inhibitors .
Cytoprotective Effects
In related studies, halogenated ketones have shown cytoprotective activity in vitro, particularly against viral infections. The mechanisms are thought to involve reversible inhibition of key enzymes involved in viral replication .
Study on SHP2 Inhibition
A significant study highlighted the role of SHP2 phosphatase inhibitors in treating cancers associated with activating mutations in the SHP2 gene. The compound was tested in various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis .
| Cancer Type | Combination Treatment | Effectiveness |
|---|---|---|
| Non-Small Cell Lung Cancer | Crizotinib + SHP2 inhibitor | Synergistic growth inhibition |
| Gastric Cancer | Selumetinib + SHP2 inhibitor | Enhanced apoptosis |
| Breast Cancer | Antibody-drug conjugate + SHP2 inhibitor | Significant tumor reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
